![molecular formula C19H15NO2S2 B14305173 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- CAS No. 118110-35-3](/img/structure/B14305173.png)
10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-: is an organic compound with the molecular formula C19H15NO2S2 and a molecular weight of 353.465 g/mol . This compound belongs to the class of phenothiazines, which are known for their diverse applications in medicinal chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- typically involves the sulfonylation of 10H-phenothiazine with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonylation reactions using similar conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the phenothiazine structure can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential therapeutic effects, particularly in the treatment of psychiatric disorders and as anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and reactivity.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the phenothiazine core can interact with membrane proteins, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
10H-Phenothiazine: The parent compound, known for its use in antipsychotic medications.
10-Methyl-10H-phenothiazine: A methylated derivative with similar chemical properties.
10-Benzoyl-10H-phenothiazine: A benzoylated derivative used in organic synthesis.
Uniqueness: 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which enhances its reactivity and potential for forming strong interactions with biological targets. This makes it a valuable compound in medicinal chemistry and industrial applications.
Propiedades
Número CAS |
118110-35-3 |
|---|---|
Fórmula molecular |
C19H15NO2S2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-10H-phenothiazine |
InChI |
InChI=1S/C19H15NO2S2/c1-13-9-11-14(12-10-13)24(21,22)18-8-4-7-17-19(18)20-15-5-2-3-6-16(15)23-17/h2-12,20H,1H3 |
Clave InChI |
WTFALXDDBODTLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=C2NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
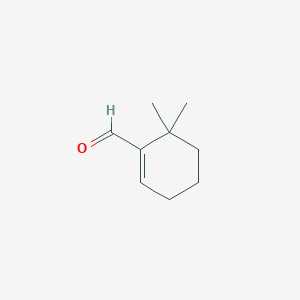
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
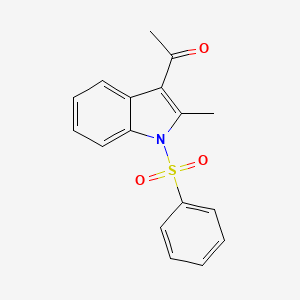
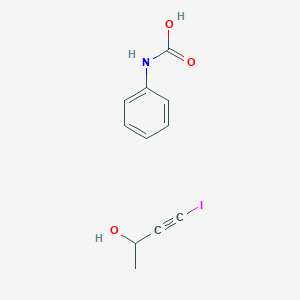
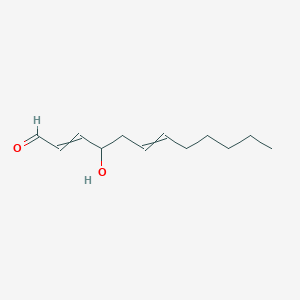
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
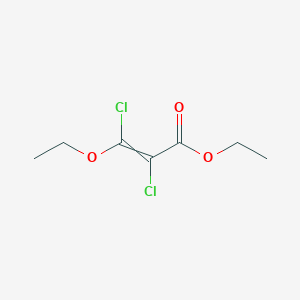
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)

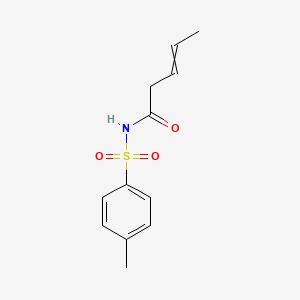
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
